molecular formula C21H23N3O5 B11393894 3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11393894
M. Wt: 397.4 g/mol
InChI Key: WHYIBRXOXJGDAJ-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with diethoxy and methoxy groups, as well as an oxadiazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxy-substituted benzyl halide.

    Formation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, suggests possible antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The structural features of the compound may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its reactivity and functional groups make it versatile for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to biological targets, while the benzamide core may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Similar structure but with methoxy groups instead of diethoxy groups.

    3,4-Diethoxy-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    3,4-Diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxy and methoxy groups, along with the oxadiazole ring, provides a unique scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

3,4-diethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-4-27-17-11-8-15(12-18(17)28-5-2)21(25)22-13-19-23-20(24-29-19)14-6-9-16(26-3)10-7-14/h6-12H,4-5,13H2,1-3H3,(H,22,25)

InChI Key

WHYIBRXOXJGDAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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